molecular formula C7H9Cl2FN2O2 B2862472 2-Fluoro-5-hydrazinylbenzoic acid dihydrochloride CAS No. 1864056-29-0

2-Fluoro-5-hydrazinylbenzoic acid dihydrochloride

Cat. No.: B2862472
CAS No.: 1864056-29-0
M. Wt: 243.06
InChI Key: PDEGIORUXKNHBP-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydrazinylbenzoic acid dihydrochloride is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at position 2 and a hydrazinyl (-NHNH₂) group at position 3. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of heterocyclic compounds such as triazoles and hydrazones .

Properties

IUPAC Name

2-fluoro-5-hydrazinylbenzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.2ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;;/h1-3,10H,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEGIORUXKNHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(=O)O)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-5-hydrazinylbenzoic acid dihydrochloride typically involves the reaction of 2-Fluoro-5-nitrobenzoic acid with hydrazine hydrate under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction of the nitro group to a hydrazine group . The resulting product is then purified and converted to its dihydrochloride salt form.

Chemical Reactions Analysis

2-Fluoro-5-hydrazinylbenzoic acid dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Related Research and Potential Applications

  • General Applications of Hydrazinylbenzoic Acid Derivatives:
    • Hydrazinylbenzoic acid derivatives are important intermediates in producing indoles and pyrazolone derivatives and can be used to produce other chemicals .
    • These compounds are used as building blocks in synthesizing more complex molecules.
    • They are employed in studying enzyme inhibition and protein modification.
    • Hydrazinyl groups can form covalent bonds with active enzyme sites, potentially inhibiting or modifying their activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
  • Antimicrobial Research:
    • Pyrazole-derived hydrazones have demonstrated potential as antimicrobial agents .
    • Fluoro-substitution on the phenyl ring can increase the potency of molecules . For example, 2-Fluorphenyl-substituted hydrazone showed activity against A. baumannii strains .
  • Other benzoic acid derivatives in research
    • 2-Hydrazinobenzoic acid hydrochloride is known to cause skin and eye irritation .
    • 2-Chloro-4-hydrazinobenzoic acid hydrochloride and 2-chloro-5-hydrazinobenzoic acid hydrochloride have been previously reported in scientific literature .
  • Use in Synthesis
    • 2-Fluoro-4-hydrazinylbenzoic acid hydrochloride is used as a building block in the synthesis of more complex molecules in chemistry. It is also investigated for potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals, and utilized in the production of dyes, pigments, and other industrial chemicals.
  • ** एजो कंपाउंड्स**
    • The oxidation of the hydrazinyl group can result in Azo Compounds.
  • Hydrazones
    • The reduction of the compound can result in Hydrazones.
  • Substituted Benzoic Acids
    • Nucleophilic substitution reactions can result in substituted benzoic acids.

Limitations

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydrazinylbenzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with key amino acid residues. This interaction can lead to the modulation of biochemical pathways and physiological processes .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Fluorine vs. Chlorine Substitution : The fluorine atom in this compound increases electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to its chloro analog (pKa ~2.7 vs. ~2.9) . This impacts binding affinity in drug-receptor interactions.
  • Hydrazinyl Group : The -NHNH₂ group facilitates condensation reactions with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, which are precursors to bioactive heterocycles . In contrast, benzyl hydrazine derivatives (e.g., (2-fluorobenzyl)hydrazine hydrochloride) lack the carboxylic acid moiety, limiting their utility in coupling reactions .
  • Dihydrochloride Salt: The presence of two HCl molecules improves aqueous solubility (e.g., >50 mg/mL in water) compared to mono-hydrochloride salts like 2-chloro-5-hydrazinylbenzoic acid hydrochloride, which has lower solubility (~30 mg/mL) .

Biological Activity

2-Fluoro-5-hydrazinylbenzoic acid dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential antimicrobial and therapeutic properties. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a hydrazine functional group attached to a benzoic acid moiety, with a fluorine atom at the 2-position. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis and other resistant bacterial strains. The compound has shown effectiveness at sub-micromolar concentrations, which is critical in the context of rising antibiotic resistance.

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Escherichia coli1.0 µg/mL
Staphylococcus aureus2.0 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibiotics or adjunct therapies in treating resistant infections .

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of key bacterial enzymes and disruption of cell wall synthesis. Specifically, it has been identified as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. By interfering with this transporter protein, the compound disrupts lipid biosynthesis necessary for maintaining bacterial cell integrity .

Study 1: Efficacy Against Resistant Strains

In a study published in 2020, researchers evaluated the efficacy of various hydrazine derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis. The study found that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with existing antibiotics, enhancing their effectiveness .

Study 2: Cytotoxicity Assessment

A cytotoxicity study assessed the safety profile of this compound using human cell lines. The results indicated that at therapeutic concentrations, the compound exhibited minimal cytotoxicity, suggesting a favorable safety margin for potential therapeutic applications .

Research Findings Summary

The biological activity of this compound has been supported by various studies highlighting its antimicrobial properties and mechanisms:

  • Antimicrobial Activity : Effective against resistant strains with low MIC values.
  • Mechanism : Inhibition of MmpL3 protein disrupts bacterial cell wall synthesis.
  • Safety Profile : Low cytotoxicity in human cell lines suggests potential for therapeutic use.

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